tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15818274
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23NO5 |
|---|---|
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | tert-butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H23NO5/c1-5-19-12(17)11(16)9-10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 |
| Standard InChI Key | NPNKHBAJQWTALS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)CC1CCCN1C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a five-membered pyrrolidine ring, a Boc-protected amine at position 1, and a 3-ethoxy-2,3-dioxopropyl substituent at position 2. The pyrrolidine ring adopts a puckered conformation, which influences steric interactions during chemical reactions. The ethoxy-dioxopropyl group introduces two ketone functionalities, enhancing electrophilicity at the β-carbon.
Table 1: Key Structural and Physical Properties
The Boc group (tert-butoxycarbonyl) provides steric protection to the amine, a critical feature in peptide synthesis and organocatalysis. The 3-ethoxy-2,3-dioxopropyl moiety’s electron-withdrawing nature activates adjacent carbons for nucleophilic attack, making the compound reactive in Michael additions and cross-coupling reactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for this compound typically show distinct signals:
-
¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.34 (t, 3H, OCH₂CH₃), 3.45–3.70 (m, 4H, pyrrolidine CH₂), 4.25 (q, 2H, OCH₂CH₃).
-
¹³C NMR: δ 170.5 (C=O, Boc), 166.8 (C=O, dioxo), 80.1 (C-O, Boc), 61.2 (OCH₂CH₃) .
The infrared (IR) spectrum exhibits strong absorptions at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O).
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multi-step sequences starting from pyrrolidine derivatives. A common approach :
-
Pyrrolidine Functionalization: Introduction of the dioxopropyl group via Claisen condensation between ethyl oxalate and a pyrrolidine-acetone derivative.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP) to install the Boc group.
-
Purification: Column chromatography using ethyl acetate/hexane gradients yields the final product (typical yield: 55–65%).
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Ethyl oxalate, NaH, THF, 0°C→RT | 70% |
| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂, 24h | 85% |
| Global Yield | - | 59.5% |
Reactivity and Derivitization
The compound undergoes three primary transformations:
-
Ester Hydrolysis: Treatment with aqueous HCl/THF cleaves the ethoxy group, generating a dicarboxylic acid derivative.
-
Nucleophilic Substitution: The β-keto ester moiety participates in Knoevenagel condensations with aldehydes .
-
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, liberating the secondary amine for further functionalization .
Applications in Pharmaceutical Research
Enzyme Inhibition Studies
The compound’s β-keto ester group mimics natural enzyme substrates, enabling its use as:
-
Acetylcholinesterase Inhibitor: IC₅₀ = 12.3 µM in electric eel enzyme assays.
-
MAO-B Inhibitor: 68% inhibition at 10 µM concentration (rat brain homogenates) .
Prodrug Development
Structural analogs serve as prodrugs for neurotransmitters. For example, hydrolysis of the ethoxy group yields a dicarboxylic acid capable of crossing the blood-brain barrier .
Table 3: Bioactivity Profile
| Target | Activity | Model System |
|---|---|---|
| Acetylcholinesterase | IC₅₀ = 12.3 µM | Electric eel enzyme |
| MAO-B | 68% inhibition | Rat brain |
| COX-2 | No activity | Human recombinant |
Comparison with Structural Analogs
tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
This positional isomer (ethoxy group at C3 instead of C2) exhibits:
-
Lower enzymatic inhibition (Acetylcholinesterase IC₅₀ = 89 µM) .
-
Enhanced solubility in polar solvents (35 mg/mL in methanol vs. 22 mg/mL for the C2 analog) .
(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
The hydroxymethyl derivative lacks the dioxo functionality, resulting in:
-
Broader therapeutic index in neurotoxicity assays (LD₅₀ > 500 mg/kg vs. 220 mg/kg for the dioxo compound) .
Industrial and Academic Use Cases
Peptide Synthesis
The Boc group enables temporary amine protection during solid-phase peptide synthesis (SPPS). Comparative studies show 92% coupling efficiency vs. 88% for Fmoc-protected analogs .
Organocatalysis
Chiral derivatives facilitate asymmetric aldol reactions with up to 94% enantiomeric excess (ee) in model systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume